N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide
Overview
Description
N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with a unique structure that includes a bromophenyl group, a piperidinyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
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Step 1: Preparation of the Bromophenyl Intermediate
Reagents: 3-bromophenylboronic acid, 4-methylbenzoyl chloride
Conditions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature around 80°C
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Step 2: Formation of the Piperidinyl Intermediate
Reagents: Piperidine, acetic anhydride
Conditions: Solvent (e.g., dichloromethane), room temperature
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Step 3: Coupling Reaction
Reagents: Bromophenyl intermediate, piperidinyl intermediate
Conditions: Palladium catalyst, base, solvent, temperature around 100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, solvent (e.g., acetone), temperature around 50°C
Reduction: Hydrogen gas, palladium catalyst, solvent (e.g., ethanol), room temperature
Substitution: Sodium methoxide, potassium tert-butoxide, solvent (e.g., dimethyl sulfoxide), temperature around 60°C
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
- N-[(Z)-1-(3-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide
- N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-ethylbenzamide
Uniqueness
N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide is unique due to the specific positioning of the bromophenyl and piperidinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c1-16-8-10-18(11-9-16)21(26)24-20(15-17-6-5-7-19(23)14-17)22(27)25-12-3-2-4-13-25/h5-11,14-15H,2-4,12-13H2,1H3,(H,24,26)/b20-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLQFLZNQHFDGE-HKWRFOASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)Br)/C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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